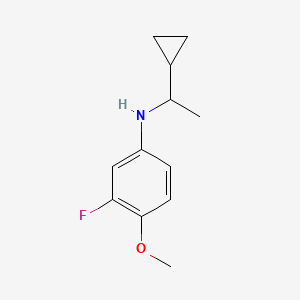

N-(1-cyclopropylethyl)-3-fluoro-4-methoxyaniline

Description

N-(1-Cyclopropylethyl)-3-fluoro-4-methoxyaniline (CAS: 1096335-51-1) is a substituted aniline derivative with the molecular formula C₁₂H₁₆FNO and a molecular weight of 209.26 g/mol . It is characterized by a cyclopropylethylamine moiety attached to a 3-fluoro-4-methoxy-substituted aromatic ring. This compound is primarily utilized as a pharmaceutical intermediate, reflecting its role in synthesizing bioactive molecules .

Key synthetic details for analogous compounds, such as N-(1-cyclopropylethyl)-4-methoxyaniline (a non-fluorinated variant), involve reductive amination of 1-cyclopropylethanone with substituted anilines, yielding products with high enantiomeric excess (e.g., 93% ee) and moderate to high yields (e.g., 90%) .

Properties

Molecular Formula |

C12H16FNO |

|---|---|

Molecular Weight |

209.26 g/mol |

IUPAC Name |

N-(1-cyclopropylethyl)-3-fluoro-4-methoxyaniline |

InChI |

InChI=1S/C12H16FNO/c1-8(9-3-4-9)14-10-5-6-12(15-2)11(13)7-10/h5-9,14H,3-4H2,1-2H3 |

InChI Key |

HCPAOHHTQGMGEV-UHFFFAOYSA-N |

Canonical SMILES |

CC(C1CC1)NC2=CC(=C(C=C2)OC)F |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(1-cyclopropylethyl)-3-fluoro-4-methoxyaniline typically involves multiple steps, starting from readily available precursors. One common method involves the alkylation of 3-fluoro-4-methoxyaniline with 1-cyclopropylethyl bromide under basic conditions. The reaction is usually carried out in the presence of a base such as potassium carbonate in a suitable solvent like dimethylformamide (DMF) at elevated temperatures.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors to ensure consistent product quality and yield. Additionally, purification steps such as recrystallization or chromatography are employed to obtain the desired purity.

Chemical Reactions Analysis

Types of Reactions

N-(1-cyclopropylethyl)-3-fluoro-4-methoxyaniline can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.

Reduction: Reduction reactions can convert the nitro group (if present) to an amine or other reduced forms.

Substitution: The fluorine atom on the aromatic ring can be substituted with other nucleophiles under appropriate conditions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) or chromium trioxide (CrO3).

Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are often used.

Substitution: Nucleophilic substitution reactions may involve reagents like sodium methoxide (NaOMe) or potassium tert-butoxide (KOtBu).

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinones, while reduction can produce amines. Substitution reactions can result in various substituted aniline derivatives.

Scientific Research Applications

N-(1-cyclopropylethyl)-3-fluoro-4-methoxyaniline has several applications in scientific research:

Chemistry: It serves as a building block for the synthesis of more complex molecules and materials.

Biology: The compound is used in studies related to enzyme inhibition and receptor binding.

Industry: It is utilized in the production of specialty chemicals and advanced materials.

Mechanism of Action

The mechanism of action of N-(1-cyclopropylethyl)-3-fluoro-4-methoxyaniline involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

Key Contrasts:

- Substituent Effects : The target compound’s 3-fluoro-4-methoxy motif likely optimizes electronic properties for pharmaceutical use, whereas agrochemicals prioritize bulkier substituents (e.g., trifluoromethyl) for target-site interactions.

- Applications : The target compound’s role as a pharmaceutical intermediate contrasts with the pesticidal applications of structurally complex analogs like flubenzimine or methoprotryne .

Biological Activity

N-(1-Cyclopropylethyl)-3-fluoro-4-methoxyaniline is a compound of significant interest in medicinal chemistry due to its unique structural features and potential biological activities. This article explores its biological activity, mechanisms, and applications based on diverse research findings.

Chemical Structure and Properties

This compound consists of a cyclopropyl group attached to an ethyl chain, which is further bonded to a 3-fluoro-4-methoxyaniline moiety. Its molecular formula is with a molecular weight of approximately 223.25 g/mol. The presence of the cyclopropyl group introduces steric effects that may influence the compound's binding affinity to biological targets.

The biological activity of this compound is largely attributed to its interaction with various enzymes and receptors. The fluorine and methoxy substituents are known to modulate electronic properties, enhancing the compound's reactivity and selectivity towards specific targets:

- Enzyme Interaction : Studies indicate that this compound can act as a modulator for enzymes involved in neurotransmitter systems, potentially influencing pathways associated with neurological disorders.

- Receptor Binding : The structural features allow it to interact effectively with various receptors, which could lead to therapeutic effects in conditions such as cancer and other diseases.

Biological Activity

Research has demonstrated several notable biological activities associated with this compound:

- Anticancer Potential : Preliminary studies suggest that this compound may exhibit cytotoxic effects against various cancer cell lines, indicating its potential as an anticancer agent.

- Neurological Effects : Its ability to modulate neurotransmitter systems positions it as a candidate for treating neurological disorders.

- Antimicrobial Activity : Similar compounds have shown antimicrobial properties, suggesting that this compound might possess similar capabilities .

Case Studies and Research Findings

Several studies have investigated the biological activity of structurally related compounds or derivatives:

- Anticancer Studies : A study focusing on analogs of this compound found that modifications in the substituents significantly impacted their anticancer efficacy against breast cancer cell lines, highlighting the importance of structural optimization in drug design.

- Neuropharmacological Research : Research examining the interaction of similar compounds with serotonin receptors indicated potential anxiolytic effects, suggesting that this compound could have applications in treating anxiety disorders.

- Antimicrobial Activity : A comparative study on pyrazole derivatives demonstrated that compounds with similar structural motifs exhibited significant antimicrobial activity against various pathogens, supporting the hypothesis that this compound may also possess such properties .

Comparative Analysis

To better understand the unique aspects of this compound, a comparison with similar compounds is presented in the following table:

| Compound Name | Key Features | Biological Activity |

|---|---|---|

| N-(cyclopropylmethyl)-3-methylaniline | Cyclopropyl group; methyl substitution | Moderate antimicrobial activity |

| 3-chloro-N-(1-cyclopropylethyl)-4-methoxyaniline | Chloro and methoxy groups | Enhanced anticancer properties |

| N,N-dimethylcyclopropylamine | Dimethyl substitution on nitrogen | Neuroactive properties |

| 4-cyclopropylaniline | Direct attachment to aniline | Limited solubility and reactivity |

Q & A

Q. What synthetic routes are recommended for N-(1-cyclopropylethyl)-3-fluoro-4-methoxyaniline, and how can reaction conditions be optimized?

Methodological Answer:

- Reductive Amination : React 3-fluoro-4-methoxyaniline with 1-cyclopropylethanone in the presence of a reducing agent (e.g., NaBH4 or Pd/C under hydrogen). Adjust reaction time (e.g., 20 hours) and stoichiometry to improve yields (90% reported for analogous compounds) .

- Nucleophilic Substitution : Use a cyclopropylethyl halide as the alkylating agent under basic conditions (e.g., K2CO3 in DMF). Monitor temperature (60–80°C) to avoid side reactions like over-alkylation .

- Optimization Tips : Employ HPLC or GC-MS to track intermediate formation. Use polar aprotic solvents (e.g., DMF) for better solubility of aromatic amines .

Q. Which analytical techniques are most effective for characterizing purity and structural integrity?

Methodological Answer:

- NMR Spectroscopy : ¹H/¹³C NMR to confirm substitution patterns (e.g., cyclopropane protons at δ 0.21–0.52 ppm, methoxy at δ 3.86 ppm) and assess stereochemical purity .

- High-Resolution Mass Spectrometry (HRMS) : Validate molecular weight (C12H16FNO; 209.26 g/mol) with <5 ppm error .

- HPLC-PDA : Quantify purity (≥95%) using C18 columns and UV detection at λmax ≈ 255 nm (methoxy/fluoro chromophores) .

Q. What stability considerations are critical for storing this compound?

Methodological Answer:

Q. How is 3-fluoro-4-methoxyaniline validated as a precursor in synthesis?

Methodological Answer:

- Spectral Confirmation : Compare NMR (δ 6.88–7.14 ppm for aromatic protons) and HRMS ([M+H]+ = 142.06) with literature data .

- Functional Group Reactivity : Test nucleophilicity via reactions with sulfonyl chlorides or alkyl halides to confirm amine availability .

Advanced Research Questions

Q. How do steric/electronic effects of the cyclopropylethyl group influence reactivity?

Methodological Answer:

- Steric Effects : The cyclopropane ring introduces strain, potentially hindering electrophilic aromatic substitution. Compare reaction rates with non-cyclopropyl analogs .

- Electronic Effects : The cyclopropylethyl group is electron-donating via hyperconjugation, activating the aniline ring for para-substitution. DFT calculations can quantify charge distribution .

Q. What strategies resolve discrepancies in biological activity data across structural analogs?

Methodological Answer:

Q. How can computational modeling predict interactions with biological targets?

Methodological Answer:

Q. What role does the 3-fluoro substituent play in regioselectivity?

Methodological Answer:

Q. How is this compound utilized in designing 1,3,5-triazine derivatives?

Methodological Answer:

Q. What synthetic strategies improve enantiomeric excess (ee) in chiral derivatives?

Methodological Answer:

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.